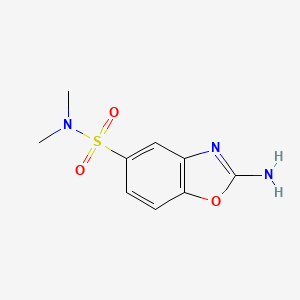

2-氨基-N,N-二甲基-1,3-苯并噁唑-5-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

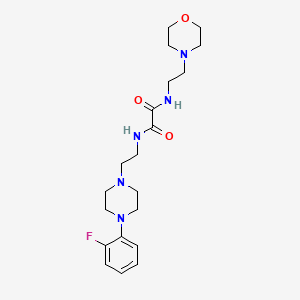

2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide is a chemical compound with the empirical formula C9H11N3O2S2 and a molecular weight of 257.33 . It is a solid substance .

Synthesis Analysis

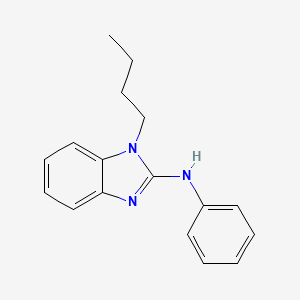

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It is a fused bicyclic aromatic planar heterocycle containing benzene and a 1,3-oxazole ring structure . The benzene ring is planar and composed of six carbon atoms, while the 1,3-oxazole ring contains one atom each of oxygen (O) and nitrogen (N) .Chemical Reactions Analysis

There has been a large upsurge in the synthesis of benzoxazole via different pathways . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . A sequential one-pot procedure for the synthesis of either 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Physical And Chemical Properties Analysis

2-Amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide is a solid substance . Its SMILES string is CN(S(=O)(C1=CC=C2N=C(SC2=C1)N)=O)C . The InChI is 1S/C9H11N3O2S2/c1-12(2)16(13,14)6-3-4-7-8(5-6)15-9(10)11-7/h3-5H,1-2H3,(H2,10,11) .科学研究应用

合成与改性

水性介质一步合成:Zali-Boeini 等人(2015 年)的一项研究探索了基于苯并恶唑的磺酰胺的有效合成,包括与 2-氨基-N,N-二甲基-1,3-苯并恶唑-5-磺酰胺类似的结构,在水性乙醇中。由于该方法使用水作为溶剂,因此代表了一种绿色化学方法,展示了该化合物在合成苯并恶唑衍生物中的作用 Zali-Boeini 等人,2015 年。

聚合材料的改性:Aly 和 El-Mohdy(2015 年)研究了通过掺入各种胺化合物(包括类似于 2-氨基-N,N-二甲基-1,3-苯并恶唑-5-磺酰胺的结构)来改性聚乙烯醇/丙烯酸水凝胶。这些改性旨在增强材料的性能,以用于潜在的医学应用,展示了该化合物在材料科学中的多功能性 Aly 和 El-Mohdy,2015 年。

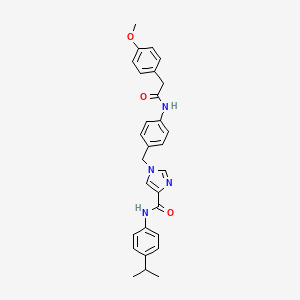

抗菌和抗真菌应用:Bm 等人(2016 年)对 1,3-苯并恶唑-5-磺酰胺衍生物的研究表明,一些化合物表现出显着的抗菌活性。这项研究表明,这些衍生物在开发新的抗菌和抗真菌剂中具有潜在的应用 Bm 等人,2016 年。

分子对接和生物学评估

分子对接研究:Fathima 等人(2021 年)的一项研究涉及合成与恶二唑连接的新型苯并恶唑衍生物,并评估了它们的抗菌和抗结核活性。这些化合物在分子对接研究中表现出广泛的活性并取得了可喜的成果,表明它们作为治疗剂的潜力 Fathima 等人,2021 年。

互变异构行为评估:Erturk 等人(2016 年)使用光谱方法和密度泛函理论研究了磺酰胺衍生物的互变异构行为。这项研究提供了有关分子构象如何影响 2-氨基-N,N-二甲基-1,3-苯并恶唑-5-磺酰胺等化合物的药学和生物学活性的见解 Erturk 等人,2016 年。

安全和危害

作用机制

Target of Action

Similar compounds such as sulfonamides are known to inhibit enzymes like dihydropteroate synthetase , which is crucial for the production of folate in bacteria .

Mode of Action

Sulfonamides, a class of compounds to which it belongs, are known to act as competitive inhibitors of the enzyme dihydropteroate synthetase . They mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme, and thus prevent the formation of dihydrofolate, a precursor for bacterial DNA synthesis .

Biochemical Pathways

Based on the known action of sulfonamides, it can be inferred that it interferes with the folate synthesis pathway in bacteria, leading to inhibition of bacterial dna synthesis .

Pharmacokinetics

It is known that the compound should be stored in a refrigerated environment , suggesting that its stability and bioavailability may be temperature-dependent.

Result of Action

Compounds with similar structures have been reported to exhibit antifungal activity , suggesting that this compound may also have antimicrobial properties.

Action Environment

As mentioned earlier, the compound should be stored in a refrigerated environment , indicating that temperature could be a significant environmental factor affecting its stability and efficacy.

属性

IUPAC Name |

2-amino-N,N-dimethyl-1,3-benzoxazole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3S/c1-12(2)16(13,14)6-3-4-8-7(5-6)11-9(10)15-8/h3-5H,1-2H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCKKYSBOPROQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)OC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-3-nitrobenzenecarboxamide](/img/structure/B2816618.png)

![5-(2-Chlorophenyl)-8,9-bis(diphenylphosphoryl)-3-oxa-4-azatricyclo[5.2.1.02,6]dec-4-ene](/img/structure/B2816622.png)

![1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid](/img/structure/B2816625.png)

![3-(4-methoxyphenethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2816629.png)

![(2S,3R)-2-[5-(2-Methylpyrazol-3-yl)pyridin-3-yl]oxolan-3-amine](/img/structure/B2816631.png)

![N-[[4-(3-Ethoxyazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2816633.png)

![methyl 1-(5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2816637.png)